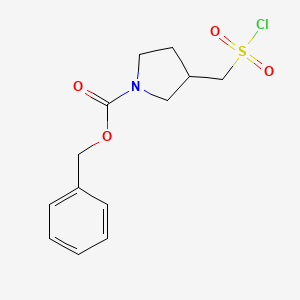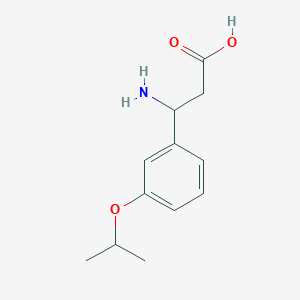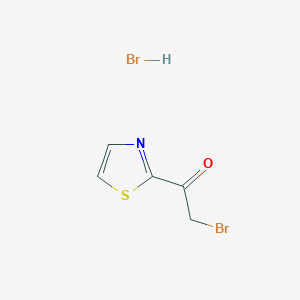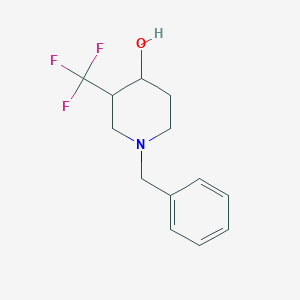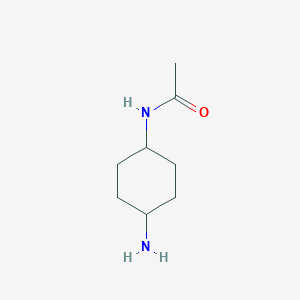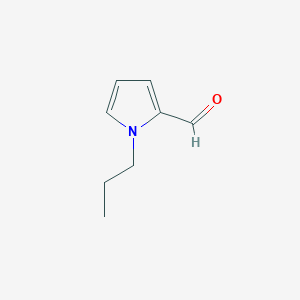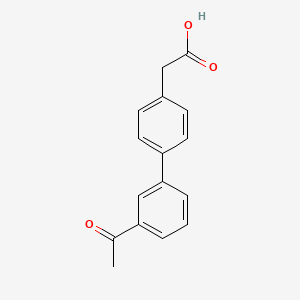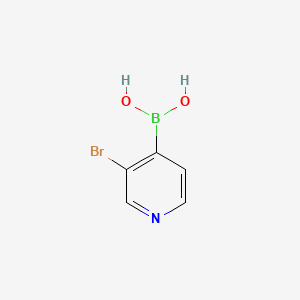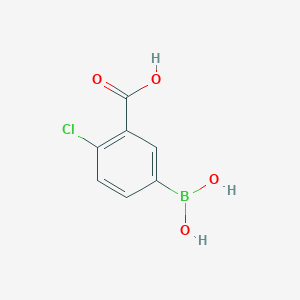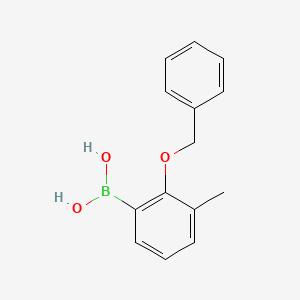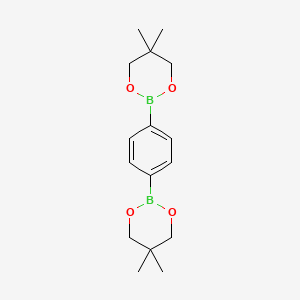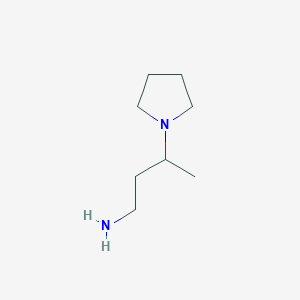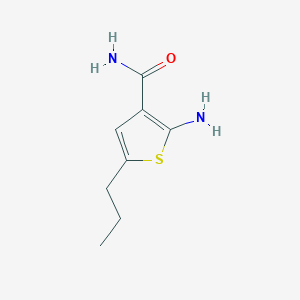
4-(4-Methansulfonylphenoxy)anilin
Übersicht
Beschreibung
4-(4-Methanesulfonylphenoxy)aniline is an organic compound with the molecular formula C13H13NO3S and a molecular weight of 263.31 g/mol. It is known for its unique properties and is commonly used in scientific experiments. The compound consists of a phenylamine group attached to a methanesulfonylphenoxy group, making it a versatile molecule in various chemical reactions and applications.
Wissenschaftliche Forschungsanwendungen
4-(4-Methanesulfonylphenoxy)aniline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methanesulfonylphenoxy)aniline typically involves the reaction of 4-nitrophenol with methanesulfonyl chloride to form 4-nitrophenyl methanesulfonate. This intermediate is then subjected to a nucleophilic substitution reaction with aniline to yield the final product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
In industrial settings, the production of 4-(4-Methanesulfonylphenoxy)aniline may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Methanesulfonylphenoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Nucleophilic substitution reactions are common, where the methanesulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Bases like sodium hydroxide and potassium carbonate facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, substituted anilines, and various phenoxy compounds .
Wirkmechanismus
The mechanism of action of 4-(4-Methanesulfonylphenoxy)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and function. The methanesulfonyl group plays a crucial role in binding to the active site of the enzyme, leading to inhibition .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methanesulfonylaniline: Similar structure but lacks the phenoxy group.
4-Phenoxyaniline: Similar structure but lacks the methanesulfonyl group.
4-Nitrophenoxyaniline: Contains a nitro group instead of a methanesulfonyl group.
Uniqueness
4-(4-Methanesulfonylphenoxy)aniline is unique due to the presence of both the methanesulfonyl and phenoxy groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound in various chemical and biological applications .
Eigenschaften
IUPAC Name |
4-(4-methylsulfonylphenoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-18(15,16)13-8-6-12(7-9-13)17-11-4-2-10(14)3-5-11/h2-9H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPRHFLWIYEAGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

